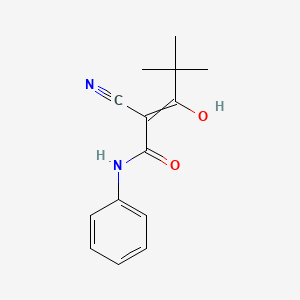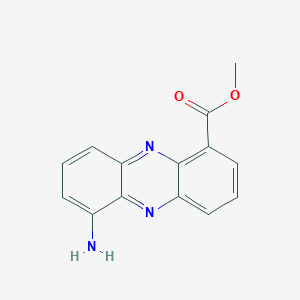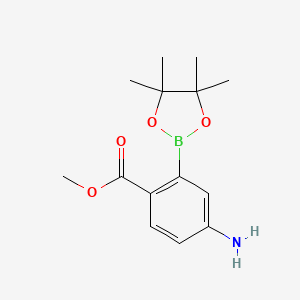
(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol: is a bicyclic compound belonging to the class of pyrrolidine alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol is challenging due to its stereochemistry and the sensitivity of the starting materials. Several synthetic routes have been reported, including the use of chiral catalysts, enzymes, and natural products as starting materials.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Wissenschaftliche Forschungsanwendungen
It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body, including the NF-κB and MAPK pathways . Additionally, it has been shown to interact with various receptors in the body, including the nicotinic acetylcholine receptor and the serotonin receptor .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(2S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol |
InChI |
InChI=1S/C7H13NO/c9-7-4-6-2-1-3-8(6)5-7/h6-7,9H,1-5H2/t6-,7-/m0/s1 |
InChI-Schlüssel |
FXEGTGONOYXDFJ-BQBZGAKWSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H](CN2C1)O |
Kanonische SMILES |
C1CC2CC(CN2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


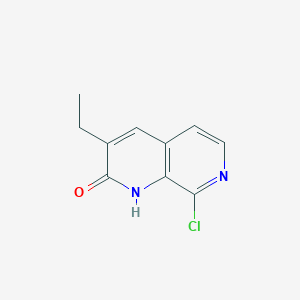
![Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B11761313.png)
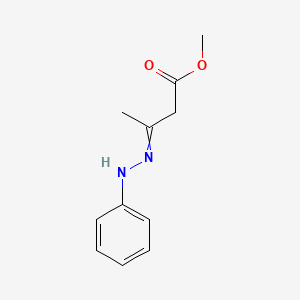
![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)
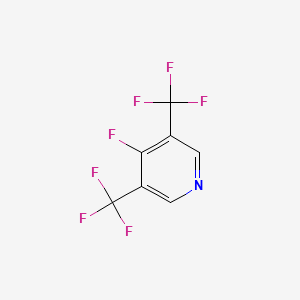

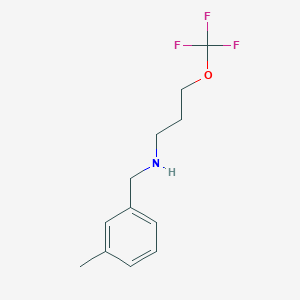
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)

